4-Methoxy-3-methylphenylacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methylphenylacetone, also known by its IUPAC name 1-(4-methoxy-3-methylphenyl)acetone, is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to an acetone moiety. It is typically found as a colorless to pale-yellow liquid .
Preparation Methods
4-Methoxy-3-methylphenylacetone can be synthesized through various methods. One common synthetic route involves the reaction of 4-methoxy-3-methylphenylacetonitrile with ethanolic sodium ethylate, followed by hydrolysis with aqueous sulfuric acid . Another method includes the conversion of this compound from 4-methoxy-3-methylphenylacetonitrile . Industrial production methods often involve multi-step reactions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-3-methylphenylacetone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group, which is an activating group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Methoxy-3-methylphenylacetone has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research explores its potential in developing pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylphenylacetone involves its interaction with specific molecular targets and pathways. The methoxy group enhances its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Methoxy-3-methylphenylacetone can be compared with similar compounds such as:
4-Methoxyphenylacetone: Similar structure but lacks the methyl group on the phenyl ring.
3-Methoxyphenylacetone: Similar structure but the methoxy group is positioned differently on the phenyl ring.
4-Methylphenylacetone: Similar structure but lacks the methoxy group. These comparisons highlight the unique reactivity and applications of this compound due to the presence of both methoxy and methyl groups.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBPLIJLGSKDTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595277 |
Source
|
Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16882-23-8 |
Source
|
Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.